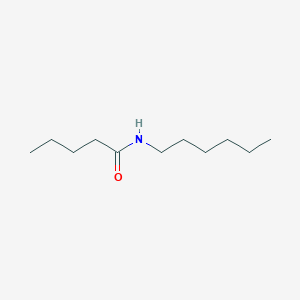
n-Hexylpentanamide
Description
Properties
CAS No. |
10264-25-2 |
|---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-hexylpentanamide |
InChI |
InChI=1S/C11H23NO/c1-3-5-7-8-10-12-11(13)9-6-4-2/h3-10H2,1-2H3,(H,12,13) |
InChI Key |
HYTMILDAGQOHDF-UHFFFAOYSA-N |
SMILES |
CCCCCCNC(=O)CCCC |
Canonical SMILES |
CCCCCCNC(=O)CCCC |
Other CAS No. |
10264-25-2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Amides
n-Hexylpentanamide is compared below with analogous compounds in terms of synthesis, physicochemical properties, and applications.
Key Findings :
- This compound exhibits higher synthetic efficiency under microwave conditions (95% yield) compared to conventional solvent-based methods (86%) .
- Its reaction time (6 minutes) is shorter than N-Hexylacetamide (12 minutes), likely due to the pentanoyl group’s steric and electronic effects .
Physicochemical Properties
- Physical State : this compound is an oily liquid under standard conditions, contrasting with solid analogs like N-Cyclohexylpentanamide (m.p. 54–56°C) .
- Boiling Point : Reported as 164–166°C at 13 Torr, comparable to N-Hexylacetamide (106°C at 20 Torr) .
- Solubility : Linear alkyl chains enhance lipid solubility, making it more compatible with organic matrices than branched or aromatic analogs .
Functional Differences
- Stability : this compound’s degradation during cacao fermentation suggests lower thermal or enzymatic stability compared to sulfur-containing volatiles like methane thiobis- .
- Applications : Used in organic synthesis (e.g., deuterated variants for isotopic labeling ), whereas N-Hexylacetamide serves as a solvent or surfactant precursor .
Q & A
Basic Research Questions
Q. What are the validated synthetic routes for n-Hexylpentanamide, and how can purity be ensured?
- Methodological Answer : this compound synthesis typically involves amide bond formation between hexylamine and pentanoic acid derivatives. Key steps include reagent selection (e.g., coupling agents like EDC/HOBt), solvent optimization (e.g., dichloromethane or DMF), and purification via column chromatography or recrystallization . Purity is validated using HPLC (≥95% purity threshold) and NMR (absence of residual solvent peaks). For reproducibility, document reaction conditions (temperature, time, molar ratios) and provide spectral data (¹H/¹³C NMR, FT-IR) in supplementary materials .
| Parameter | Recommended Protocol | Validation Method |
|---|---|---|
| Coupling Agent | EDC/HOBt in DMF, 0°C to room temperature | TLC monitoring |
| Purification | Silica gel column (ethyl acetate/hexane) | HPLC (C18 column, 220 nm) |
| Purity Criteria | ≥95% by HPLC | ¹H NMR (integration peaks) |
Q. Which analytical techniques are most reliable for characterizing this compound in complex matrices?
- Methodological Answer : GC-MS is preferred for volatile derivatives, while LC-MS/MS is suitable for non-volatile matrices. In metabolite studies (e.g., fermentation), GC-MS with electron ionization (70 eV) can distinguish this compound from structural analogs by comparing retention indices and fragmentation patterns (e.g., m/z 114 [C₆H₁₂N⁺]) . For quantification, use internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data for this compound be resolved?
- Methodological Answer : Discrepancies often arise from variability in experimental models (e.g., cell lines vs. in vivo). To resolve contradictions:
Replicate studies under identical conditions (e.g., pH, temperature, solvent) .
Apply statistical rigor (e.g., ANOVA with post-hoc tests, power analysis to confirm sample size adequacy) .
Cross-validate using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) .
- Example: Conflicting antioxidant activity reports may stem from differences in DPPH assay protocols (e.g., incubation time, radical concentration). Standardize methods using reference antioxidants (e.g., ascorbic acid) and report IC₅₀ values with 95% confidence intervals .
Q. What experimental design considerations are critical for studying this compound’s role in metabolic pathways?
- Methodological Answer :
- Hypothesis-Driven Design : Link this compound’s structure (amine group, alkyl chain) to specific interactions (e.g., enzyme binding pockets) .
- Controls : Include negative controls (e.g., hexylamine alone) to isolate amide-specific effects .
- Time-Resolved Sampling : Track metabolite levels at multiple fermentation stages to capture dynamic changes (e.g., pre/post microbial activity) .
- Data Integration : Combine metabolomics (GC-MS) with transcriptomics to identify regulatory networks influenced by this compound .
Q. How can computational modeling improve the prediction of this compound’s physicochemical properties?
- Methodological Answer :
-
Molecular Dynamics (MD) : Simulate lipid bilayer interactions to predict permeability (logP) using software like GROMACS .
-
QSAR Models : Train models with datasets of analogous amides to estimate solubility (LogS) and bioavailability .
-
Docking Studies : Use AutoDock Vina to predict binding affinities to targets (e.g., cytochrome P450 enzymes) and guide synthetic modifications .
Property Computational Tool Key Parameters LogP ChemAxon MarvinSuite Atom-based contribution method Solubility ALOGPS 2.1 Fragment-based prediction Metabolic Stability Schrödinger Metabolite CYP450 isoform specificity
Methodological Best Practices
- Reproducibility : Document synthetic and analytical protocols in line with NIH guidelines (e.g., reagent lot numbers, instrument calibration logs) .
- Ethical Reporting : Disclose conflicts of interest and adhere to journal-specific data deposition policies (e.g., PubChem submission for novel compounds) .
- Data Contradiction Analysis : Apply triangulation (e.g., cross-lab validation, meta-analysis) to reconcile conflicting results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


